Cas no 35665-58-8 (N6-Dimethyldeoxyadenosine)

N6-Dimethyldeoxyadenosine is a modified nucleoside derivative where the adenine base is dimethylated at the N6 position. This structural modification enhances its stability and alters its base-pairing properties, making it valuable for applications in nucleic acid research, oligonucleotide synthesis, and epigenetic studies. The dimethylation at the N6 position can influence hydrogen bonding and steric interactions, which is useful for probing DNA-protein interactions or designing modified oligonucleotides with tailored hybridization characteristics. Its synthetic utility extends to the development of nucleotide analogs for biochemical assays and therapeutic investigations, where precise control over nucleic acid behavior is required. The compound is typically characterized by HPLC and mass spectrometry for purity verification.
N6-Dimethyldeoxyadenosine structure
N6-Dimethyldeoxyadenosine structure
商品名:N6-Dimethyldeoxyadenosine
CAS番号:35665-58-8
MF:C12H17N5O3
メガワット:279.29508
CID:920573
PubChem ID:349996

N6-Dimethyldeoxyadenosine 化学的及び物理的性質

名前と識別子

    • 5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
    • N6-Dimethyldeoxyadenosine
    • DTXSID80325400
    • 35665-58-8
    • NSC409998
    • 2'-Deoxy-N,N-dimethyl-adenosine
    • NSC319515
    • 9-(2-Deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine
    • インチ: InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3
    • InChIKey: VTQCBUANIGZYLF-UHFFFAOYSA-N
    • ほほえんだ: CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O

計算された属性

  • せいみつぶんしりょう: 279.13331
  • どういたいしつりょう: 279.13313942g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.59
  • ふってん: 565.4°C at 760 mmHg
  • フラッシュポイント: 295.8°C
  • 屈折率: 1.73
  • PSA: 96.53
  • LogP: -0.46700

N6-Dimethyldeoxyadenosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D468105-5mg
N6-Dimethyldeoxyadenosine
35665-58-8
5mg
$207.00 2023-05-18
TRC
D468105-50mg
N6-Dimethyldeoxyadenosine
35665-58-8
50mg
$1303.00 2023-05-18
TRC
D468105-1mg
N6-Dimethyldeoxyadenosine
35665-58-8
1mg
$ 75.00 2023-09-07
TRC
D468105-100mg
N6-Dimethyldeoxyadenosine
35665-58-8
100mg
$2331.00 2023-05-18
TRC
D468105-10mg
N6-Dimethyldeoxyadenosine
35665-58-8
10mg
$ 362.00 2023-09-07
TRC
D468105-25mg
N6-Dimethyldeoxyadenosine
35665-58-8
25mg
$ 758.00 2023-09-07

N6-Dimethyldeoxyadenosine 関連文献

N6-Dimethyldeoxyadenosineに関する追加情報

Introduction to N6-Dimethyldeoxyadenosine (CAS No. 35665-58-8)

N6-Dimethyldeoxyadenosine, a compound with the chemical identifier CAS No. 35665-58-8, represents a significant area of interest in the field of chemobiology and pharmaceutical research. This nucleoside derivative has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive study in both academic and industrial settings.

The molecular structure of N6-Dimethyldeoxyadenosine distinguishes it from other nucleoside analogs by the presence of methyl groups at the N6 position of the deoxyadenosine backbone. This modification imparts distinct chemical and biological characteristics, influencing its interactions with cellular machinery and its potential therapeutic applications. The compound's ability to mimic natural nucleosides while introducing specific modifications has opened new avenues for drug development, particularly in the treatment of various diseases.

Recent advancements in synthetic chemistry have enabled the efficient production of high-purity N6-Dimethyldeoxyadenosine, facilitating more rigorous exploration of its pharmacological properties. Researchers have been particularly intrigued by its potential role in modulating cellular signaling pathways, particularly those involving adenosine receptors. Studies have suggested that this compound may exhibit agonistic or antagonistic effects on these receptors, which could be exploited for therapeutic benefits in conditions such as inflammation, neurodegeneration, and cardiovascular diseases.

One of the most compelling aspects of N6-Dimethyldeoxyadenosine is its potential as a prodrug or a lead compound for further derivatization. By serving as a scaffold, it allows chemists to explore modifications that could enhance its bioavailability, target specificity, or metabolic stability. For instance, recent research has explored the use of this compound in combination with other nucleoside analogs to develop synergistic therapeutic strategies against viral infections and cancer.

The pharmacokinetic profile of N6-Dimethyldeoxyadenosine is another area of active investigation. Studies have begun to unravel how this compound is metabolized within the body and how its derivatives might be designed to optimize absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these processes is crucial for translating preclinical findings into effective clinical treatments, ensuring that the compound can reach its target sites in sufficient concentrations to exert its desired effects.

In addition to its pharmacological applications, N6-Dimethyldeoxyadenosine has shown promise in basic research as a tool for studying nucleic acid biology. Its structural similarity to natural nucleosides allows researchers to investigate how modifications at specific positions affect enzyme recognition and function. This has implications not only for drug design but also for understanding fundamental biological processes such as DNA replication, RNA transcription, and enzyme-mediated reactions.

The synthesis of modified nucleosides like N6-Dimethyldeoxyadenosine often involves complex multi-step reactions that require precise control over reaction conditions and reagent selection. Advances in catalytic methods and green chemistry principles have made it possible to produce these compounds with greater efficiency and reduced environmental impact. Such improvements are essential for scaling up production while maintaining high standards of purity and consistency, which are critical for both research and commercial applications.

The potential therapeutic applications of N6-Dimethyldeoxyadenosine are diverse and span multiple disease areas. In oncology, for example, researchers are exploring its use as an inhibitor of DNA synthesis in rapidly dividing cells, which could make it effective against certain types of cancer. In neurology, studies have suggested that this compound might have neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease or Parkinson's disease where oxidative stress and inflammation play significant roles.

Infectious diseases also represent another promising area for intervention with N6-Dimethyldeoxyadenosine. Its ability to interfere with viral replication has led to investigations into its potential use against RNA viruses such as influenza or even more challenging pathogens like HIV. By targeting key enzymes involved in viral replication cycles, this compound could offer a novel approach to combating infections that are resistant to existing antiviral therapies.

The development of novel therapeutics often requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. The study of compounds like N6-Dimethyldeoxyadenosine exemplifies this collaborative effort, as each discipline contributes unique expertise to understand how these molecules interact with biological systems and how they can be optimized for clinical use. Such interdisciplinary research is essential for advancing the field of medicinal chemistry and bringing new treatments to patients who need them most.

As our understanding of molecular biology continues to evolve, so too does our ability to design targeted therapies based on nucleic acid derivatives like N6-Dimethyldeoxyadenosine. The integration of computational methods with experimental techniques has allowed researchers to predict how different modifications will affect biological activity with increasing accuracy. This predictive power is crucial for designing clinical trials that are more likely to succeed by focusing on compounds with optimized properties from the outset.

The future prospects for further research on N6-Dimethyldeoxyadenosine appear bright indeed. Ongoing studies aim not only to refine synthetic routes but also to explore new derivatives that might exhibit enhanced efficacy or reduced side effects compared to existing treatments. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design techniques (SBDD), scientists hope to accelerate the discovery process considerably.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD